molecular formula C12H9NO3 B1628176 2-Oxo-1-phenyl-1,2-dihydropyridine-3-carboxylic acid CAS No. 868171-81-7

2-Oxo-1-phenyl-1,2-dihydropyridine-3-carboxylic acid

Cat. No. B1628176
CAS RN: 868171-81-7
M. Wt: 215.2 g/mol
InChI Key: IXDWSPYXCCAUAW-UHFFFAOYSA-N
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Description

2-Oxo-1-phenyl-1,2-dihydropyridine-3-carboxylic acid (2-OPDPA) is a heterocyclic compound with a wide range of applications in various scientific fields. It is a versatile molecule that has been used in various synthetic reactions, as well as in several biochemical and physiological processes.

Scientific Research Applications

Drug Precursors

This compound serves as a precursor in the synthesis of various drugs. Its derivatives are synthesized through reactions with active methylene nitriles and are considered valuable for their potential as drug precursors . The structural flexibility of this compound allows for the creation of a diverse range of pharmacologically active agents.

Ligands for Complexation

2-Oxo-1-phenyl-1,2-dihydropyridine-3-carboxylic acid: is of interest as a complexating agent . It can form complexes with metals, which can be utilized in catalysis or as part of sensors in analytical chemistry. The ability to form stable complexes is crucial for applications in environmental monitoring and pharmaceuticals.

Neuroprotective Agents

Derivatives of this compound have shown neuroprotective effects. This application is particularly relevant in the development of treatments for neurodegenerative diseases, where protecting nerve cells from damage is a primary goal .

Hypolipidemic and Hypocholesterolemic Effects

Nicotinic acid and its derivatives, including 2-Oxo-1-phenyl-1,2-dihydropyridine-3-carboxylic acid , have demonstrated hypolipidemic and hypocholesterolemic effects . These properties are significant for the development of therapies aimed at managing cholesterol levels and preventing cardiovascular diseases.

Antimicrobial and Cytotoxic Activities

Research indicates that certain derivatives exhibit antimicrobial and cytotoxic activities . These findings are promising for the development of new antibiotics and cancer treatments, where the ability to selectively target and destroy harmful cells is essential.

Inhibitors of Cellular Processes

The compound’s derivatives are also being studied as inhibitors of various cellular processes, such as monopolar spindle 1 (MPS1) and Aurora kinase, which are important in cell division . This application is crucial in cancer research, where controlling the proliferation of cancer cells is a key objective.

Mechanism of Action

Target of Action

It’s known that similar compounds are often used as drug precursors or perspective ligands , suggesting potential interactions with various biological targets.

Mode of Action

It’s synthesized from the reaction of meldrum’s acid with triethyl orthoformate and aniline, which reacts with active methylene nitriles . This suggests that it may interact with its targets through similar chemical reactions.

Result of Action

As a potential drug precursor or ligand , it could have various effects depending on the specific targets and pathways it interacts with.

properties

IUPAC Name

2-oxo-1-phenylpyridine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9NO3/c14-11-10(12(15)16)7-4-8-13(11)9-5-2-1-3-6-9/h1-8H,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IXDWSPYXCCAUAW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N2C=CC=C(C2=O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70610610
Record name 2-Oxo-1-phenyl-1,2-dihydropyridine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70610610
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

215.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Oxo-1-phenyl-1,2-dihydropyridine-3-carboxylic acid

CAS RN

868171-81-7
Record name 2-Oxo-1-phenyl-1,2-dihydropyridine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70610610
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

A mixture of methyl 2-oxo-1-phenyl-1,2-dihydropyridine-3-carboxylate (70 mg, 0.31 mmol) and LiOH (40 mg) in methanol (6 mL) and water (1 mL) was stirred at rt overnight. To the reaction mixture were added EtOAc (50 mL) and 1 N aq HCl (15 mL), EtOAc layer was separated, dried over MgSO4, and concentrated in vacuo to obtain the acid (55 mg, 83%) as a light yellow solid. 1H NMR (DMF-d7) δ 11.77 (br s, 1H), 8.57 (dd, 1H, J=7.4, 2.0 Hz), 8.26 (dd, 1H, J=6.6, 1.6 Hz ), 7.64-7.55 (m, 5H), 6.88 (t, 1H, J=7.0 Hz); MS(ESI+) m/z 216.2 (M+H)+.
Quantity
70 mg
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reactant
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40 mg
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reactant
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6 mL
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1 mL
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solvent
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50 mL
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reactant
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Quantity
15 mL
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0 (± 1) mol
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reactant
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Yield
83%

Synthesis routes and methods II

Procedure details

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Synthesis routes and methods III

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Synthesis routes and methods IV

Procedure details

The heterocyclic amide derivatives 100 and 105 can be prepared according to the synthetic routes described in Schemes 18 and 19. To this end, methyl 2-oxo-1-phenyl-1,2-dihydropyridine-3-carboxylate (97) can be obtained in a two step process beginning with commercially available (E)-dimethyl 2-(3-methoxyallylidene)malonate (95) (Scheme 18). Thus, treatment of compound 95 with aniline at room temperature can provide intermediate 96, which can then cyclized in the presence of a base, such as sodium hydride in dimethylsulfoxide to generate 97. Hydrolysis of intermediate 97 under basic conditions can provide 2-oxo-1-phenyl-1,2-dihydropyridine-3-carboxylic acid (98). The carboxylic acid 98 can then be coupled with the aniline derivative 99 in the presence of a coupling reagent, such as 1-(dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDCI) and hydroxybenzotriazole (HOBt) in DMF to furnish the desired compound 100.
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Synthesis routes and methods V

Procedure details

A mixture of methyl 2-oxo-1-phenyl-1,2-dihydropyridine-3-carboxylate (70 mg, 0.31 mmol) and LiOH (40 mg) in methanol (6 mL) and water (1 mL) was stirred at rt overnight. To the reaction mixture were added EtOAc (50 mL) and 1 N aq HCl (15 mL). The EtOAc layer was separated, dried over MgSO4, and concentrated in vacuo to afford the product (55 mg, 83%) as a light yellow solid. 1H NMR (DMF-d7) δ 11.77 (br s, 1H), 8.57 (dd, 1H, J=7.4, 2.0 Hz), 8.26 (dd, 1H, J=6.6, 1.6 Hz), 7.64-7.55 (m, 5H), 6.88 (t, 1H, J=7.0 Hz); MS (ESI+) m/z 216.2 (M+H)+.
Quantity
70 mg
Type
reactant
Reaction Step One
Name
Quantity
40 mg
Type
reactant
Reaction Step One
Quantity
6 mL
Type
solvent
Reaction Step One
Name
Quantity
1 mL
Type
solvent
Reaction Step One
Name
Quantity
50 mL
Type
reactant
Reaction Step Two
Name
Quantity
15 mL
Type
reactant
Reaction Step Two
Yield
83%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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